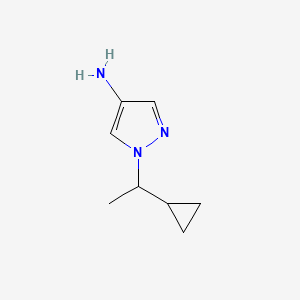
1-(1-cyclopropylethyl)-1H-pyrazol-4-amine
Descripción general
Descripción
1-(1-cyclopropylethyl)-1H-pyrazol-4-amine, also known as CPEPA, is an organic compound that has been studied for its potential applications in scientific research. CPEPA is a cyclopropyl-substituted pyrazolamine with a molecular formula of C6H10N2. It has been found to have a wide range of biochemical and physiological effects and has been used for various laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including those similar to 1-(1-cyclopropylethyl)-1H-pyrazol-4-amine, have been synthesized and characterized, revealing their potential as pharmacophores with antitumor, antifungal, and antibacterial activities. These studies involve X-Ray crystallography and various spectroscopy methods to elucidate the compounds' structures and bioactive sites (Titi et al., 2020).
Reactivity and Applications in Drug Synthesis
- The reactivity of pyrazole derivatives bearing a cyclopropyl group, similar to the compound , has been explored in palladium-catalyzed direct arylations. This research demonstrates the compounds' utility in synthesizing complex molecules without degrading sensitive functional groups, suggesting applications in medicinal chemistry and drug synthesis (Sidhom et al., 2018).
Potential in Multicomponent Reactions
- Multicomponent reactions utilizing pyrazole derivatives have been developed to efficiently synthesize densely functionalized compounds. These methods showcase the versatility of pyrazole derivatives in constructing complex molecules, which could be valuable in developing new pharmaceuticals (Prasanna et al., 2013).
Novel Synthetic Routes and Biological Activity
- Novel synthetic routes for pyrazole derivatives have been explored, leading to compounds with potential biological activities. These studies not only contribute to the fundamental understanding of pyrazole chemistry but also open avenues for the discovery of new therapeutics (Yakovenko et al., 2020).
Propiedades
IUPAC Name |
1-(1-cyclopropylethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6(7-2-3-7)11-5-8(9)4-10-11/h4-7H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFXUYBPIDKIDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopropylethyl)-1H-pyrazol-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




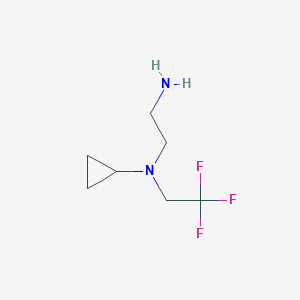
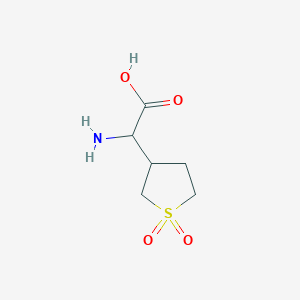
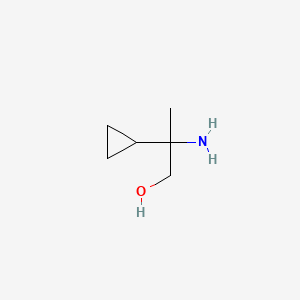
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)
![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
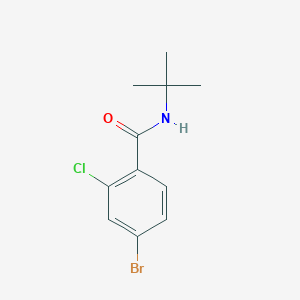
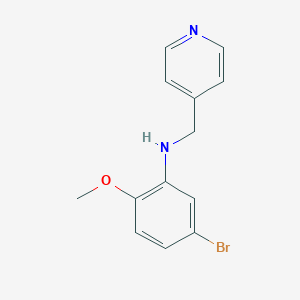
![2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1526496.png)
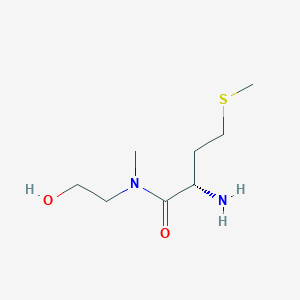
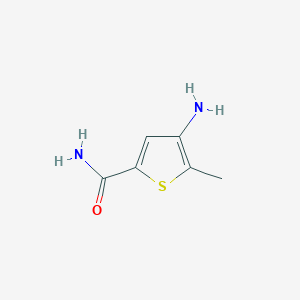
![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)